7-({[4,5-di(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
7-{[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound characterized by its unique structure, which includes a triazole ring and a thiazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C15H19N5OS2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
7-[[4,5-di(propan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C15H19N5OS2/c1-9(2)13-17-18-15(20(13)10(3)4)23-8-11-7-12(21)19-5-6-22-14(19)16-11/h5-7,9-10H,8H2,1-4H3 |
InChI Key |
YDWAIVUFTSTIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(N1C(C)C)SCC2=CC(=O)N3C=CSC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multiple steps, starting with the preparation of the triazole and thiazolopyrimidine intermediates. The triazole ring can be synthesized through the reaction of diisopropylamine with hydrazine derivatives under controlled conditions. The thiazolopyrimidine core is often prepared via cyclization reactions involving appropriate precursors. The final step involves the coupling of these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-{[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-{[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-{[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Thiazolopyrimidine Derivatives: Compounds with a thiazolopyrimidine core also show comparable properties and applications.
Uniqueness
7-{[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
